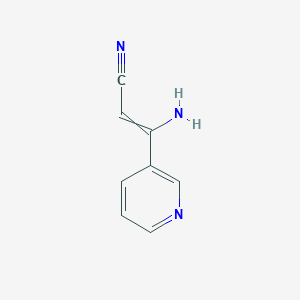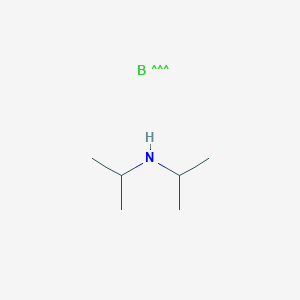
Diisopropylamine borane
概要
説明
Diisopropylamine borane is a chemical compound with the molecular formula C6H18BN. It is a borane complex that is used as a reducing agent in organic synthesis. This compound is known for its stability and ease of handling, making it a valuable reagent in various chemical reactions .
作用機序
Target of Action
The primary target of the Borane-Diisopropylamine Complex (DIPAB) is the carbon-nitrogen double bond . This complex is a valuable reagent in organic chemistry with applications in the reduction of carbonyl groups and carbon-nitrogen double bond reduction .
Mode of Action
The Borane-Diisopropylamine Complex interacts with its targets through a coordinate covalent bond . The lone electron pair on the nitrogen atom forms this bond by donating both of its electrons into the vacant orbital of borane . This interaction leads to changes in the structure of the target molecule, enabling further chemical reactions.
Biochemical Pathways
The Borane-Diisopropylamine Complex affects several biochemical pathways. It plays a significant role in the reductive amination of aldehydes and ketones . It is also used in the synthesis of soluble hindered phosphine ligands and polymer-linked hindered phosphines . Furthermore, it is involved in the synthesis of novel, biologically active phosphorus heterocycles using a ring closure enyne metathesis (RCEM) methodology .
Pharmacokinetics
It is known that the borane is more lipophilic, which enhances its ability to cross cell membranes . This property could potentially impact the bioavailability of the compound, although more research is needed to confirm this.
Result of Action
The molecular and cellular effects of the Borane-Diisopropylamine Complex’s action are primarily seen in its role as a reagent in organic chemistry. It enables the reduction of carbonyl groups and carbon-nitrogen double bonds , leading to the formation of new compounds . It also facilitates the synthesis of novel, biologically active phosphorus heterocycles .
Action Environment
The action of the Borane-Diisopropylamine Complex can be influenced by environmental factors. For instance, it has been reported that the complex can be used under green conditions, i.e., water as solvent and/or solvent-free conditions . Furthermore, the complex is stable and easy to handle, making it a cost-effective reagent in organic synthesis .
生化学分析
Biochemical Properties
The Borane-Diisopropylamine Complex plays a significant role in biochemical reactions. It is commonly obtained from amine-boranes and has been used for the preparation of polyaminoboranes and boron nitride ceramics
Molecular Mechanism
The molecular mechanism of action of Borane-Diisopropylamine Complex is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Borane-Diisopropylamine Complex is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
準備方法
Synthetic Routes and Reaction Conditions
Diisopropylamine borane can be synthesized through the reaction of diisopropylamine with sodium borohydride in tetrahydrofuran (THF) as a solvent. The reaction is typically carried out at low temperatures (0°C) and then allowed to warm to room temperature. The product is obtained as a colorless oil, which solidifies upon cooling .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually stored under an inert atmosphere to prevent degradation .
化学反応の分析
Types of Reactions
Diisopropylamine borane undergoes various types of chemical reactions, including:
Reduction: It acts as a reducing agent in organic synthesis, reducing carbonyl compounds to alcohols.
Substitution: It can participate in substitution reactions where the borane group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Carbonyl compounds: For reduction reactions.
Aryl and vinyl halides: For borylation reactions.
Major Products Formed
The major products formed from reactions involving this compound include:
Alcohols: From the reduction of carbonyl compounds.
Boronic acid derivatives: From borylation reactions.
科学的研究の応用
Diisopropylamine borane has a wide range of applications in scientific research, including:
Chemistry: Used as a reducing agent and in borylation reactions to synthesize boronic acid derivatives.
Biology: Employed in the synthesis of bioactive compounds.
Medicine: Utilized in the development of pharmaceuticals.
Industry: Applied in the production of polymers and materials science.
類似化合物との比較
Similar Compounds
- Borane dimethylamine complex
- Borane tetrahydrofuran complex
- Borane pyridine complex
Uniqueness
Diisopropylamine borane is unique due to its stability and ease of handling compared to other borane complexes. Its ability to act as a reducing agent and participate in borylation reactions makes it a versatile reagent in organic synthesis .
特性
InChI |
InChI=1S/C6H15N.B/c1-5(2)7-6(3)4;/h5-7H,1-4H3; | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQYPUFOGQVEHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B].CC(C)NC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15BN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


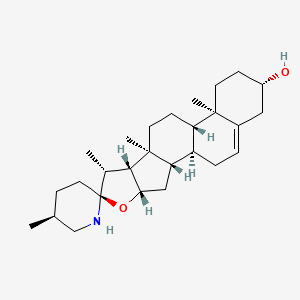
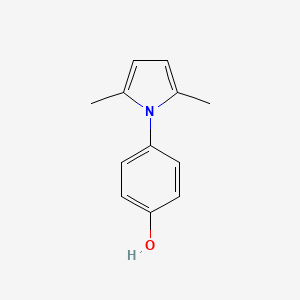
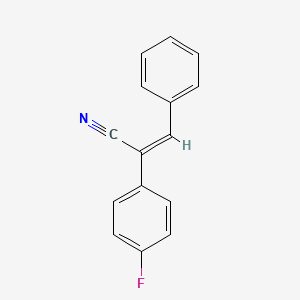
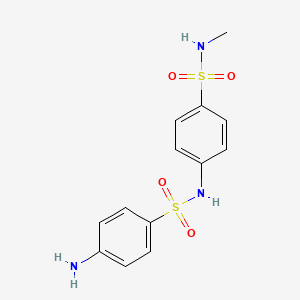
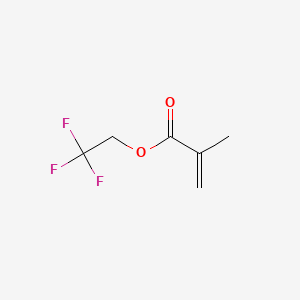

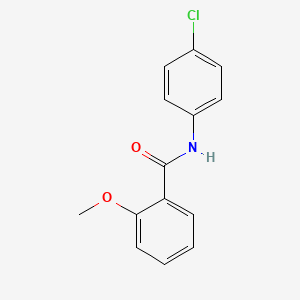
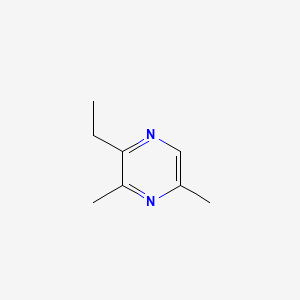
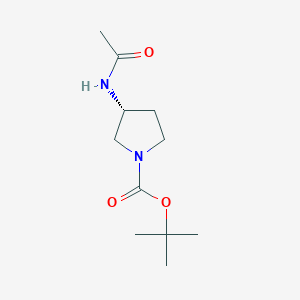
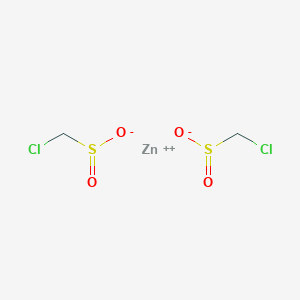
![3-[3-(Aminomethyl)phenyl]propanoic acid](/img/structure/B3426891.png)
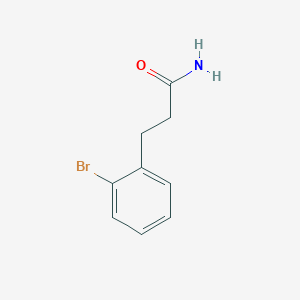
![N-[amino(imino)methyl]pyrrolidine-1-carboximidamide](/img/new.no-structure.jpg)
